molecular formula C8H7NO2 B574921 Furo[2,3-B]pyridine-2-methanol CAS No. 162537-82-8

Furo[2,3-B]pyridine-2-methanol

Cat. No.: B574921
CAS No.: 162537-82-8
M. Wt: 149.149
InChI Key: BEYSBHZFXHZFDI-UHFFFAOYSA-N
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Description

Furo[2,3-B]pyridine-2-methanol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the second position of the pyridine ring. The unique structure of this compound contributes to its potential as a scaffold for the development of novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-B]pyridine-2-methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be cyclized to form the furo[2,3-b]pyridine core, which is then further functionalized to introduce the hydroxymethyl group .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-B]pyridine-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of Furo[2,3-B]pyridine-2-methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to disrupt key cellular signaling pathways by binding to proteins such as AKT1, ERα, and HER2. This binding interferes with the normal function of these proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Furo[3,2-b]pyridin-2-ylmethanol
  • Furo[3,2-b]pyridin-6-ol
  • 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
  • Furo[3,2-b]pyridine-6-carbaldehyde
  • 1-(Furo[3,2-b]pyridin-6-yl)ethanone
  • Furo[3,2-b]pyridin-7-amine
  • Furo[3,2-b]pyridine-6-carbonitrile
  • Furo[3,2-b]pyridine-6-carboxylic acid

Uniqueness: Furo[2,3-B]pyridine-2-methanol stands out due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile scaffold for drug development .

Properties

CAS No.

162537-82-8

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

furo[2,3-b]pyridin-2-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2

InChI Key

BEYSBHZFXHZFDI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)CO

Synonyms

Furo[2,3-b]pyridine-2-methanol (9CI)

Origin of Product

United States

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